Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide
Description
Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide is a quaternary ammonium compound featuring a pyridinium core substituted with a 2-oxoethyl group linked to a 2H-1-benzopyran-3-yl moiety. The bromide counterion enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry or catalysis .
Properties
IUPAC Name |
3-(2-pyridin-1-ium-1-ylacetyl)chromen-2-one;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12NO3.BrH/c18-14(11-17-8-4-1-5-9-17)13-10-12-6-2-3-7-15(12)20-16(13)19;/h1-10H,11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMGDDUAIHDKME-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC3=CC=CC=C3OC2=O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447848 | |
| Record name | Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161266-45-1 | |
| Record name | Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide typically involves the reaction of pyridine with a suitable benzopyran derivative under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which has been shown to improve yield and reduce reaction time . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide is a pyridinium salt with diverse applications in scientific research, including chemistry, biology, and industry. It has the molecular formula C16H12BrNO3 and a molecular weight of 346.17 g/mol.
Scientific Research Applications
This compound is a chemical reagent with varied applications in scientific research.
Chemistry
- It is used as a reagent in various organic synthesis reactions.
- It can undergo oxidation, reduction, and nucleophilic substitution reactions, depending on the specific conditions and reagents used.
Biology
- Its unique structure makes it useful for studying biological processes and interactions.
- Research indicates that this compound exhibits a range of biological activities, including antimicrobial activity, anticancer potential, and anti-inflammatory effects.
- Antimicrobial Activity Studies have shown that derivatives of benzopyran compounds possess significant antibacterial and antifungal properties. Pyridinium derivatives were evaluated and showed inhibitory effects against the fungus Rhizoctonia solani, but were non-inhibitory to Gram-negative bacteria and certain parasites.
- Anticancer Potential Pyridinium salts have been explored for their anticancer properties, where the benzopyran moiety can induce apoptosis in cancer cells. In vitro studies demonstrated that certain pyridinium derivatives could inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects Some studies suggest that pyridinium compounds can modulate inflammatory responses and may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.
Industry
- It is used in the production of materials with specific properties, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide involves its interaction with specific molecular targets and pathways. The benzopyran moiety plays a crucial role in its activity, allowing it to interact with various enzymes and receptors. This interaction can lead to changes in cellular processes, making it a valuable tool in studying biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to other pyridinium derivatives with benzopyran or related substituents (Table 1):
Key Observations :
- Compared to benzpyrinium bromide (a known cholinesterase inhibitor), the target lacks a pyrrolidine group, suggesting distinct bioactivity profiles .
Reaction Conditions :
Physicochemical Properties
Limited data exist for the target compound, but comparisons are drawn from analogs:
- Elemental Analysis :
- Melting Points: Compound 16 (): 136°C . 1-Methyl-2-[2-oxo-2-(3-bromophenyl)ethyl]pyridinium iodide: No mp reported, but iodide salts typically exhibit higher melting points than bromides .
Solubility : Bromide salts generally show higher aqueous solubility than iodides or hexafluorophosphates (e.g., Example 11 in ).
Notes
- Handling : Pyridinium bromides are hygroscopic; store under inert conditions.
- Stability : The benzopyran moiety may undergo photodegradation; UV-light protection is advised.
- Research Gaps : Direct pharmacological or catalytic data for the target compound are lacking; studies on analogous coumarin-pyridinium hybrids suggest promise in neuroprotection or imaging .
Further studies are required to validate its biological or synthetic utility.
Biological Activity
Overview
Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide is a chemical compound classified as a pyridinium salt. Its unique structure, characterized by the presence of a benzopyran moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.
- Molecular Formula : C15H14BrN1O3
- Molecular Weight : 346.17 g/mol
- CAS Number : 161266-45-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzopyran structure allows for interactions with various enzymes and receptors, leading to alterations in cellular processes. These interactions can modulate biochemical pathways, making this compound a valuable tool for studying biological mechanisms.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of benzopyran compounds possess significant antibacterial and antifungal properties. For instance, pyridinium derivatives were evaluated for their efficacy against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi .
- Case Study : One study reported that several synthesized benzopyran derivatives showed inhibitory effects against the fungus Rhizoctonia solani but were non-inhibitory to Gram-negative bacteria and certain parasites .
-
Anticancer Potential :
- Pyridinium salts have been explored for their anticancer properties. The unique structural features of the benzopyran moiety contribute to their ability to induce apoptosis in cancer cells.
- Research Findings : In vitro studies demonstrated that certain pyridinium derivatives could inhibit cell proliferation in various cancer cell lines, suggesting potential for development as anticancer agents .
-
Anti-inflammatory Effects :
- Some studies suggest that pyridinium compounds can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.
- Example : A related compound was shown to reduce inflammation in animal models, indicating that similar mechanisms might be applicable to this compound .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other pyridinium salts:
Q & A
Q. What spectroscopic techniques are recommended for characterizing Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide, and how should data be interpreted?
Answer:
- FTIR and Raman spectroscopy are critical for identifying functional groups, such as the carbonyl (C=O) in the benzopyran moiety and pyridinium ring vibrations. Compare observed peaks with reference spectra of analogous compounds (e.g., 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one) to confirm structural assignments .
- NMR spectroscopy (¹H and ¹³C) resolves the electronic environment of protons and carbons. For example, the ethyl linker between pyridinium and benzopyran will show distinct coupling patterns. Use deuterated solvents (e.g., DMSO-d₆) to avoid interference .
- X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation. A related bromide compound (2-(1,2-Dihydro-2-oxopyridin-3-yl)-1,3-benzothiazol-3-ium bromide monohydrate) was resolved using this method, highlighting the importance of hydrogen bonding and π-stacking interactions in stability .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
- Reagent selection: Use ammonium acetate as a catalyst in condensation reactions (as demonstrated for 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one synthesis) to enhance cyclization efficiency .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates. For example, ethyl cyanoacetate-mediated reactions in DMF achieved >70% yields in benzopyran derivatives .
- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the final product. Monitor purity via HPLC using ammonium acetate buffer (pH 6.5) for method validation .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data between synthetic batches of this compound?
Answer:
- Batch-to-batch variability analysis:
- Check reaction conditions: Minor changes in temperature or stoichiometry (e.g., excess bromide salt) may lead to byproducts like quaternary ammonium salts or unreacted intermediates .
- Dynamic NMR studies: Investigate rotational barriers in the ethyl linker or benzopyran conformation, which may cause signal splitting under varying temperatures .
- Impurity profiling: Use LC-MS to detect trace impurities (e.g., hydrolysis products or residual solvents). For example, degradation of pyridinium salts in humid conditions can generate free benzopyran-3-carboxylic acid .
Q. What mechanistic insights explain the stability of this compound under physiological conditions, and how can its degradation pathways be mitigated?
Answer:
- Hydrolytic stability: The pyridinium ring’s positive charge increases susceptibility to nucleophilic attack. Stability studies in buffer solutions (pH 7.4) at 37°C should quantify hydrolysis rates. Compare with analogs like 1-butyl-3-methylpyridinium chloride, which shows moderate aqueous stability .
- Photodegradation risks: The benzopyran moiety may undergo photooxidation. Conduct accelerated UV stability testing and add antioxidants (e.g., BHT) or light-protective packaging during storage .
- Chelation effects: The oxo groups in benzopyran could bind metal ions (e.g., Cu²⁺), accelerating decomposition. Use metal-scavenging agents (e.g., EDTA) in formulations to suppress this pathway .
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly its interaction with muscarinic receptors or other targets?
Answer:
- Receptor binding assays: Use radiolabeled ligands (e.g., [³H]-N-methylscopolamine) in competitive binding studies with CHO-K1 cells expressing human M3 receptors. Reference the protocol for CHF5407, a structurally related M3 antagonist, which showed IC₅₀ values <10 nM .
- Functional assays: Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP accumulation in HEK293 cells to assess antagonism of Gq-coupled receptors .
- Data normalization: Include positive controls (e.g., tiotropium) and account for nonspecific binding using atropine. Statistical analysis should use nonlinear regression (GraphPad Prism) to calculate Ki values .
Q. What computational methods are suitable for predicting the physicochemical properties and binding affinity of this compound?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with muscarinic receptors. The pyridinium group’s charge likely forms salt bridges with Asp147 in the M3 receptor binding pocket .
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, aiding in solubility (logP) and pKa estimation. For example, similar calculations on 1-butyl-2-methylpyridinium chloride matched experimental logP values within 0.5 units .
- MD simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the benzopyran-ethyl-pyridinium scaffold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
